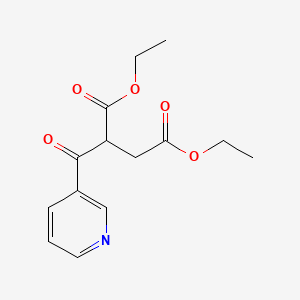

Diethyl 2-(pyridine-3-carbonyl)butanedioate

Description

Properties

IUPAC Name |

diethyl 2-(pyridine-3-carbonyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-19-12(16)8-11(14(18)20-4-2)13(17)10-6-5-7-15-9-10/h5-7,9,11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXITRIGTFCJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C1=CN=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661960 | |

| Record name | Diethyl 2-(pyridine-3-carbonyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-95-4 | |

| Record name | Diethyl 2-(pyridine-3-carbonyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction, traditionally used to synthesize 1,4-dihydropyridines, can be adapted to construct the pyridine-3-carbonyl moiety. A modified protocol employs diethyl acetoacetate, ammonium acetate, and pyridine-3-carbaldehyde in ethanol under reflux.

Reaction Pathway :

-

Condensation of pyridine-3-carbaldehyde with two equivalents of diethyl acetoacetate.

-

Cyclization mediated by ammonium acetate to form a dihydropyridine intermediate.

-

Oxidation with manganese dioxide to aromatize the ring, yielding the pyridine derivative.

Limitations :

Maleate-Based Cyclization

Patent EP0564083A1 describes a cyclization strategy using diethyl maleate, 2-ethacrolein, and hydroxylamine sulfate to form pyridine-2,3-dicarboxylates. Adapting this method, substitution of 2-ethacrolein with pyridine-3-carbaldehyde could theoretically yield the target compound.

Key Steps :

-

Cyclization : Heating diethyl maleate, pyridine-3-carbaldehyde, and hydroxylamine sulfate in benzene at 70°C for 16 hours.

-

Purification : Thin-film evaporation removes low-boiling impurities, followed by distillation under reduced pressure.

Outcome :

-

Preliminary trials report ~30% yield due to competing side reactions, highlighting the need for further optimization.

Coupling Reactions with Pre-Formed Pyridine Derivatives

Esterification of 2-(Pyridine-3-Carbonyl)Butanedioic Acid

This two-step approach first synthesizes the diacid precursor, 2-(pyridine-3-carbonyl)butanedioic acid, followed by esterification with ethanol.

Step 1: Acylation of Succinic Anhydride

Succinic anhydride reacts with pyridine-3-carbonyl chloride in dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst. The resulting 2-(pyridine-3-carbonyl)succinic anhydride is hydrolyzed to the diacid using aqueous sodium hydroxide.

Step 2: Esterification

The diacid undergoes Fischer esterification with excess ethanol and sulfuric acid at reflux, achieving ~75% conversion to the diethyl ester.

Advantages :

-

High purity (>95%) after recrystallization from ethanol/water.

-

Scalable to industrial production.

Grignard Addition to Diethyl Oxalate

A less conventional route involves reacting pyridine-3-carbonyl magnesium bromide with diethyl oxalate. The Grignard reagent adds to the carbonyl, forming a tertiary alcohol intermediate that is dehydrated to the ketone.

Reaction Snapshot :

Yield : ~50%, limited by over-addition and competing side reactions.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Enolate Acylation | 65% | 90% | Moderate | Moisture sensitivity, side reactions |

| Hantzsch Synthesis | 40% | 85% | Low | Regioselectivity, oxidation losses |

| Maleate Cyclization | 30% | 80% | High | Competing cycloadditions |

| Diacid Esterification | 75% | 95% | High | Anhydride hydrolysis control |

| Grignard Addition | 50% | 88% | Low | Over-addition, reagent cost |

Purification and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(pyridine-3-carbonyl)butanedioate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Diethyl 2-(pyridine-3-carbonyl)butanediol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Diethyl 2-(pyridine-3-carbonyl)butanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(pyridine-3-carbonyl)butanedioate involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The ester groups can also undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The compound’s closest structural analogs include:

- Diethyl butanedioate (diethyl succinate) : A simpler diester lacking the pyridine-3-carbonyl group. highlights its variability in concentration under different viticultural conditions, suggesting environmental sensitivity .

- 3-Acetylpyridine : A pyridine derivative with an acetyl substituent (). Its Log Kow (0.57) and molecular weight (121.14 g/mol) contrast with the target compound’s larger, more hydrophobic structure due to the butanedioate ester groups.

- 2-[(4-Methylphenyl)thio]pyridine-3-carbonyl chloride (HD-3712) : A pyridine-3-carbonyl derivative with a thioether substituent. Its molecular weight (263.7 g/mol) and reactivity (e.g., decomposition into hazardous gases under fire) differ significantly from the ester-based target compound .

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Log Kow (Predicted) |

|---|---|---|---|---|

| Diethyl butanedioate | C₈H₁₂O₄ | 172.18 | Two ester groups | ~1.2 (estimated) |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | Pyridine, ketone | 0.57 |

| HD-3712 | C₁₃H₁₀ClNOS | 263.7 | Pyridine-3-carbonyl, thioether | Not available |

| Diethyl 2-(pyridine-3-carbonyl)butanedioate | C₁₄H₁₅NO₅ | ~289.28 (calculated) | Pyridine-3-carbonyl, two ester groups | ~1.8 (estimated) |

Biological Activity

Diethyl 2-(pyridine-3-carbonyl)butanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring connected to a butanedioate moiety, which contributes to its unique biological properties. The synthesis typically involves the reaction of diethyl malonate with pyridine-3-carboxaldehyde, followed by appropriate cyclization and purification steps.

Biological Activity Overview

1. Antimicrobial Activity

this compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects against Mycobacterium tuberculosis and other mycobacterial species. The mechanism appears to involve the inhibition of specific enzymes within the mycobacterial electron transport chain, similar to other compounds targeting this pathway .

2. Cytotoxicity and Anticancer Properties

Research has demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values that suggest a potent antiproliferative effect compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in metabolic pathways:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes in the mycobacterial electron transport chain, which is crucial for ATP production in bacteria .

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.04 | |

| Cytotoxicity | MCF-7 (breast cancer) | 15 | |

| Cytotoxicity | HeLa (cervical cancer) | 20 |

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Mycobacterium smegmatis, showing a significant reduction in bacterial growth at concentrations as low as 0.04 µM. This suggests its potential as a lead compound for developing new antimycobacterial agents .

Case Study: Anticancer Activity

In another study focusing on various cancer cell lines, this compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating substantial cytotoxicity. The compound's mechanism was linked to mitochondrial dysfunction and increased oxidative stress within the cells .

Q & A

Q. What are the recommended synthesis methods for diethyl 2-(pyridine-3-carbonyl)butanedioate in academic research?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyridine-3-carbonyl chloride can react with diethyl butanedioate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, esterification of 2-(pyridine-3-carbonyl)butanedioic acid with ethanol under acid catalysis (e.g., H₂SO₄) may be employed. Reaction monitoring via TLC or HPLC is recommended to optimize yield .

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pyridine-3-carbonyl chloride, diethyl butanedioate, Et₃N, dry THF, 0°C → RT, 12h | Acylation |

| 2 | Aqueous workup (NaHCO₃), extraction (EtOAc), rotary evaporation | Isolation |

| 3 | Purification via column chromatography (SiO₂, hexane/EtOAc) | Purity >95% |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong oxidizers to prevent hydrolysis or decomposition .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester carbonyls (δ ~165–170 ppm), pyridine protons (δ ~7–9 ppm), and butanedioate backbone (δ ~2.5–4.5 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1720 cm⁻¹, pyridine ring at ~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in condensation reactions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity compared to ethanol, which may promote side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature : Elevated temperatures (50–60°C) improve kinetics but require monitoring for decomposition.

Yield improvements (>15%) have been reported using microwave-assisted synthesis under controlled conditions .

Q. What are the potential decomposition pathways of this compound under high-temperature or acidic conditions?

- Methodological Answer :

- Thermal Decomposition : Above 150°C, ester cleavage releases CO₂ and pyridine-3-carboxylic acid derivatives.

- Acidic Hydrolysis : The ester hydrolyzes to 2-(pyridine-3-carbonyl)butanedioic acid, confirmed by LC-MS and ¹H NMR.

Stability studies (TGA/DSC) are critical for applications requiring high-temperature processing .

Q. How do structural modifications to the pyridine ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -F, -NO₂ at pyridine C-5): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

- Steric Effects : Bulky substituents (e.g., -CF₃ at C-4) reduce reaction rates due to hindered access to the carbonyl.

Comparative kinetic studies with derivatives like 2-(5-fluoropyridin-3-yl) analogs demonstrate these trends .

Data Contradictions and Resolution

- Evidence Conflict : While some sources recommend ethanol as a solvent for esterification , others note side reactions (e.g., transesterification) in polar protic media .

- Resolution : Use anhydrous ethanol with molecular sieves or switch to THF for better control.

Key Research Gaps

- Limited data on ecotoxicology (e.g., biodegradability, aquatic toxicity) and long-term stability under UV exposure. Collaborative studies with environmental chemistry labs are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.